1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-Fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a triazole ring, a pyridine ring, and a fluorinated phenyl group
Preparation Methods
The synthesis of 1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Fluorinated Phenyl Group: This step often involves a reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated triazole intermediate.
Pyridine Ring Incorporation: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group or the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new herbicides or pesticides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid include other fluorinated triazoles and pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of a fluorinated phenyl group, a pyridine ring, and a triazole ring, which can impart distinct chemical and biological properties.
Some similar compounds include:
- 2-(4-Fluorophenyl)-1H-1,2,3-triazole
- 5-(4-Fluorophenyl)-1H-pyridin-2-yl-1,2,3-triazole
- 1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-8-10(5-6-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIVIOCNMDBIHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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